molecular formula C14H22FNO B5210607 N-butyl-4-(4-fluorophenoxy)-1-butanamine

N-butyl-4-(4-fluorophenoxy)-1-butanamine

Cat. No.: B5210607
M. Wt: 239.33 g/mol
InChI Key: JTOBUFBJSBVNAF-UHFFFAOYSA-N
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Description

N-butyl-4-(4-fluorophenoxy)-1-butanamine is a synthetic amine derivative of interest in medicinal chemistry and biological research. Its structure, featuring a butylamine chain linked to a 4-fluorophenoxy group, suggests potential as an intermediate in the synthesis of more complex molecules or as a scaffold for probing protein-protein interactions . Researchers can utilize this compound in the development of novel small molecule inhibitors, similar to strategies used in designing EphB4 receptor antagonists . Its properties may also make it suitable for use as a building block in solid-phase peptide synthesis (SPS), a common method for constructing peptides using protocols like Fmoc or Boc chemistry . As with many amine compounds, proper handling procedures should be followed. This product is intended for research purposes in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-butyl-4-(4-fluorophenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22FNO/c1-2-3-10-16-11-4-5-12-17-14-8-6-13(15)7-9-14/h6-9,16H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOBUFBJSBVNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30)

  • Structure: Contains a butyryl-substituted fluorophenoxy group linked via an acetamide bridge to n-butylamine.
  • Synthesis : Prepared via bromoacetyl bromide and n-butylamine (Method B) or 1-(3-fluoro-4-hydroxyphenyl)butan-1-one (Method C) .
  • Properties : Melting point (75°C), yield (82%), Rf (0.32) .
  • Key Difference: The acetamide bridge and butyryl group enhance polarity compared to the direct phenoxy linkage in the target compound.

N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine

  • Structure: Features bulkier tert-butyl groups on both the phenoxy ring and nitrogen atom.
  • Properties: Higher molecular weight (C18H31NO) and increased steric hindrance, likely reducing metabolic degradation .
  • Key Difference: Tert-butyl substitutions improve stability but may reduce solubility compared to the target compound’s n-butyl and 4-fluorophenoxy groups.

N-Butyl-4-(2,4-dichlorophenoxy)-1-butanamine

  • Structure: Dichlorophenoxy substituent instead of 4-fluorophenoxy.
  • Properties: Molecular formula C14H21Cl2NO; higher halogen content may increase lipophilicity and toxicity risks .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
This compound C14H20FNO 237.32 ~3.5 (est.) Low (aqueous)
N-tert-butyl-4-(4-tert-butylphenoxy)butan-1-amine C18H31NO 277.45 ~5.2 Very low
N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) C16H21FNO3 294.34 ~2.8 Moderate (DMSO)

Key Trends :

  • Fluorine and oxygen atoms in the target compound improve water solubility slightly compared to tert-butyl analogs.
  • The acetamide group in 30 lowers LogP, enhancing polarity.

Pharmacological Potential

  • Anti-inflammatory Activity : Analogs like 30 and 31 were synthesized for inflammation-related studies, suggesting the target compound may interact with cyclooxygenase (COX) or cytokine pathways .
  • Neuroactive Potential: Structural similarity to p-Fluoro-butyrylfentanyl (a synthetic opioid) implies possible central nervous system activity, though toxicity risks require evaluation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-butyl-4-(4-fluorophenoxy)-1-butanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-(4-fluorophenoxy)butan-1-ol and butylamine under reflux conditions. Key steps include:

  • Reagents : Use of a dehydrating agent (e.g., molecular sieves) to drive the reaction toward amine bond formation.
  • Solvents : Toluene or dichloromethane for optimal solubility and byproduct removal.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity.
  • Validation via 1^1H NMR and FT-IR confirms the amine linkage and phenoxy group retention .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR identifies protons on the butyl chain (δ 1.2–1.6 ppm) and aromatic fluorine coupling in the 4-fluorophenoxy group (δ 6.8–7.2 ppm).
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak [M+H]+^+ at m/z 268.2.
  • Infrared Spectroscopy (IR) : Stretching vibrations at 1240 cm1^{-1} (C-O-C) and 1500 cm1^{-1} (C-F) validate functional groups .

Q. What analytical techniques are used to determine purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm quantify impurities (<2%).
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability; degradation onset >150°C indicates suitability for room-temperature storage.
  • Accelerated Stability Testing : Exposure to 40°C/75% RH for 4 weeks monitors hydrolytic degradation via LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s bioactivity against neurological targets?

  • Methodological Answer :

  • Receptor Binding Assays : Competitive binding studies using 3^3H-labeled ligands (e.g., serotonin or dopamine receptors) quantify IC50_{50} values.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts interactions between the fluorophenoxy moiety and receptor active sites (e.g., 5-HT2A_{2A}).
  • In Vitro Functional Assays : Calcium flux or cAMP modulation in transfected HEK293 cells validates target engagement .

Q. How should contradictions in reported biological activity data (e.g., varying IC50_{50} values) be resolved?

  • Methodological Answer :

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific effects.
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if metabolite interference alters potency.
  • Structural Analog Comparison : Benchmark against derivatives (e.g., chloro- or methyl-substituted phenoxy analogs) to isolate substituent effects .

Q. What strategies are recommended for investigating metabolic pathways and degradation products?

  • Methodological Answer :

  • In Vitro Metabolism : Use human hepatocytes or CYP450 isoforms (e.g., CYP3A4) with LC-HRMS to identify hydroxylated or N-dealkylated metabolites.
  • Forced Degradation Studies : Acid/alkali hydrolysis (0.1M HCl/NaOH) and photolysis (ICH Q1B guidelines) reveal major degradation pathways.
  • QSAR Modeling : Predict toxicity of metabolites using software like ADMET Predictor .

Q. How can computational modeling optimize the compound’s selectivity for specific receptors?

  • Methodological Answer :

  • Pharmacophore Mapping : Define essential features (e.g., amine distance to fluorophenoxy group) using MOE or Phase.
  • Free Energy Perturbation (FEP) : Simulate binding free energy differences between homologous receptors (e.g., 5-HT2A_{2A} vs. 5-HT2C_{2C}).
  • Crystal Structure Alignment : Overlay target receptors (PDB IDs: 6WGT, 6WGU) to identify selectivity-determining residues .

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